Cyclocondensation reactions: These reactions utilize various starting materials like enaminones, β-ketoesters, and cyanoacetamides to construct the pyridin-2(1H)-one core. [, , ]
Nucleophilic substitution: Existing pyridin-2(1H)-ones can be further modified through nucleophilic substitution reactions at various positions on the ring, depending on the substituents present. []
Mechanism of Action
Receptor binding: Many pyridin-2(1H)-ones exhibit biological activity by binding to specific receptors, acting as agonists or antagonists. [, , ]
Enzyme inhibition: Some pyridin-2(1H)-ones can inhibit enzyme activity, interfering with specific biological pathways. [, ]
DNA intercalation: Certain pyridin-2(1H)-ones, particularly those with planar aromatic systems, can intercalate into DNA, potentially interfering with replication and transcription. []
Applications
Medicinal Chemistry:
As a scaffold for developing novel therapeutic agents targeting various diseases, including cancer, diabetes, and neurological disorders. [, , , ]
Exploring its potential as an antibacterial, antifungal, or antiviral agent. [, ]
Materials Science:
Exploring its ability to form coordination polymers with metal ions, leading to novel materials with unique properties. []
Related Compounds
3-Amino-1-Methyl-1H-Pyridin-2-one (AMP)
Compound Description: 3-Amino-1-methyl-1H-pyridin-2-one (AMP) is investigated as an efficient bidentate N, O-directing group (DG) in Pd(II)-catalyzed coupling reactions. This research explores its use in C-H activation for synthesizing pyridone derivatives and arylated acid synthons. The study examines the impact of reaction conditions (temperature, solvent, reagent equivalence) and substrate variations on these late-stage functionalization reactions. []
Compound Description: GDC-0994 (22), an orally bioavailable small molecule, functions as a selective inhibitor of extracellular signal-regulated kinases 1/2 (ERK1/2) kinase activity. [] This compound is being investigated for its potential in cancer treatment, specifically targeting the RAS/RAF/MEK/ERK signaling pathway, which is frequently activated in various cancers.
Compound Description: This compound is a pyridin-2(1H)-one derivative synthesized from the cyclization reaction of 1-(4-hydroxy-3-methoxyphenyl)ethan-1-one with 4-methoxybenzaldehyde and ethyl cyanoacetate. It demonstrated moderate antioxidant activity (17.55% at 12 ppm) compared to ascorbic acid (82.71%) and also displayed moderate antibacterial activity against Staphylococcus aureus and Escherichia coli. []
Compound Description: Synthesized by the cyclization of 1-(4-hydroxy-3-methoxyphenyl)ethan-1-one with 4-bromobenzaldehyde and ethyl cyanoacetate, this pyridin-2(1H)-one derivative exhibited higher antioxidant activity (79.05% at 12 ppm) compared to its structural analogs and moderate antibacterial activity against Staphylococcus aureus and Escherichia coli. []
Compound Description: This pyridin-2(1H)-one derivative, synthesized through a cyclization reaction involving 1-(4-hydroxy-3-methoxyphenyl)ethan-1-one, 4-dimethylaminobenzaldehyde, and ethyl cyanoacetate, exhibited notable antioxidant activity (67.28% at 12 ppm) and moderate antibacterial activity against Staphylococcus aureus and Escherichia coli. []
Compound Description: This class of compounds was synthesized through a multistep process involving the incorporation of a propargyl group into the nitrogen atom of pyridinones and subsequent click cycloaddition reactions with aryl azide derivatives. [] These compounds represent a novel class of structures with potential applications in medicinal chemistry.
Compound Description: CHMFL-EGFR-202 (compound 19) is a novel, irreversible epidermal growth factor receptor (EGFR) inhibitor with potent activity against both primary EGFR mutants (L858R, del19) and the drug-resistant mutant L858R/T790M. [] This compound has shown promise in preclinical studies for treating EGFR mutant-driven non-small cell lung cancer.
Compound Description: These compounds represent a class of kinase hinge-binder motifs, specifically targeting the hinge region of protein kinases. [] The development of these compounds often requires extensive route scouting and optimization due to synthetic challenges.
Naphthyridin-2(1H)-one Derivatives
Compound Description: Synthesized from 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one derivatives using sodium azide or azidotrimethylsilane under microwave irradiation, these compounds are formed through a cycloaddition-ring expansion reaction. [] This method offers a novel route for synthesizing naphthyridin-2(1H)-ones, which are valuable building blocks in medicinal chemistry.
Compound Description: PF-4171455 (1) is a Toll-like receptor 7 (TLR7) agonist, meaning it activates TLR7 to elicit an immune response. [] This compound has potential applications in antiviral and anticancer therapies. The paper focuses on developing a scalable process for its synthesis, which was initially challenging due to the need for safe and practical large-scale production.
2-(Pyridin-2-yl)-1H-benzimidazole Derivatives
Compound Description: This class of compounds, including 2-(4-phenoxypyridin-2-yl)-1H-benzimidazole and 2-[4-(4-fluorophenoxy)pyridin-2-yl]-1H-benzimidazole, was synthesized and characterized for its potential biological activities. [] One of the derivatives, the fluorophenoxy derivative, displayed promising antimicrobial activity against Gram-positive bacteria.
Compound Description: These complexes were synthesized using the CuAAC "click" reaction, a highly efficient and versatile method for connecting molecular building blocks. [] The Ru(II) complex, in particular, exhibited significant cytotoxic activity against various cancer cell lines (MCF-7, HeLa, U87MG) while showing less toxicity toward the normal cell line (HEK-293).
Compound Description: LOH,OH, an ESIPT-capable imidazole derivative, possesses both proton acceptor and proton donor properties within its imidazole moiety. [] The compound displays luminescence in the solid state, emitting in the orange region.
Compound Description: LH,OH is a monohydroxy congener of LOH,OH, synthesized through a selective reduction reaction. [] Unlike LOH,OH, it lacks a hydroxyl group in its imidazole moiety, leading to distinct luminescence properties. LH,OH exhibits luminescence in the light green region.
4-Amino-3-pyridinioquinolin-2(1H)-one chlorides
Compound Description: These compounds are synthesized through the reaction of N-(chloroacetyl)anthranilonitriles with pyridines. They can be further modified to produce pyrido[1',2' : 1,2]imidazo[5,4-c]-quinolin-6(5H)-ones or 3,4-diaminoquinolin-2(1H)-ones depending on the reaction conditions. []
Compound Description: This compound, crystallized as its hydrochloride salt, has a structure similar to a fluorinated analog, 4-(2-oxo-1,2,3,4-tetrahydroquinolin-8-yl)-1-{[6-(4-fluorophenyl)pyridin-3-yl]methyl}piperazin-1-ium chloride monohydrate. []
Compound Description: This series of compounds was designed as potential melanin-concentrating hormone receptor 1 (MCHR1) antagonists with an aim to improve safety profiles. [] The research led to the discovery of potent and orally bioavailable MCHR1 antagonists such as 4-[(4-chlorobenzyl)oxy]-1-(2-cyclopropyl-3-methylimidazo[1,2-a]pyridin-6-yl)pyridin-2(1H)-one (10a).
Compound Description: BMS-903452 (42) is an antidiabetic clinical candidate that acts as a potent and selective G-protein-coupled receptor 119 (GPR119) agonist. [] Preclinical studies have demonstrated its efficacy in both acute and chronic models of diabetes by stimulating glucose-dependent insulin release and promoting the secretion of glucagon-like peptide-1 (GLP-1).
Compound Description: This compound served as the basis for creating new one- and two-dimensional CuII coordination polymers, highlighting the impact of ligand coordination orientation on polymeric structures. [] The study involved reacting this compound with copper salts under varying conditions to obtain diverse coordination polymers with distinct structural motifs.
Compound Description: This compound, commonly known as 5-fluorocytosine, is an antifungal medication used to treat serious infections caused by susceptible fungi. [] It is often used in combination with other antifungal agents for synergistic effects.
Compound Description: This compound exists in two polymorphic forms, both crystallizing in the space group P2(1)/c. [] Polymorphism refers to the ability of a solid material to exist in more than one crystal structure, which can affect its physical and chemical properties.
Compound Description: This compound forms C(5)C(6)[R(1)(2)(5)] chains of rings in its crystal structure due to the formation of N-H···(N,O) hydrogen bonds. [] This compound highlights the role of intermolecular interactions in influencing crystal packing.
4-Amino-6-benzyloxy-2-(methylsulfanyl)pyrimidine
Compound Description: This compound demonstrates a distinct crystal structure characterized by a sheet of alternating R(2)(2)(8) and R(6)(6)(28) rings, formed through a combination of N—H···N and N—H···O hydrogen bonds. [] This unique arrangement distinguishes its structural features from its isomers.
Compound Description: TSAO analogues represent a class of nucleoside analogues that act as highly specific inhibitors of human immunodeficiency virus type 1 (HIV-1) reverse transcriptase (RT). [] These compounds target the nonsubstrate binding site of HIV-1 RT and exhibit a distinct resistance profile compared to other nonnucleoside RT inhibitors.
Compound Description: These 1,2,3,4-tetrahydropyrimidine derivatives, synthesized using microwave irradiation, incorporate oxadiazole and pyridine moieties. [] These compounds exhibited potent antimicrobial activities, including activity against Mycobacterium tuberculosis.
Compound Description: This compound exists in various crystalline forms and solvates, each with unique physicochemical properties. [, ] This compound inhibits receptor VEGFR2 and FGER3 activity, making it a potential candidate for cancer treatment.
Pyridin-2(1H)-one Derivatives Synthesized from Enamine 1
Compound Description: These derivatives, including compounds 5a-f and 8a-f, are synthesized through reactions involving enamine 1 and aromatic amines. [] The reaction conditions, particularly the temperature, influence the selectivity and yield of the desired pyridin-2(1H)-one products.
Compound Description: This compound, crystallized in the triclinic system with space group P1, exhibits good anti-HBV (hepatitis B virus) activity. [] Its crystal structure reveals the presence of hydrogen bonds that contribute to its stability.
Compound Description: These novel compounds, designed as chemically stable and orally active inhibitors of the MDM2-p53 interaction, represent a significant advancement. [] Unlike previous spiro[3H-indole-3,3′-pyrrolidin]-2(1H)-one scaffolds, these compounds demonstrate enhanced chemical stability by resisting epimerization.
Compound Description: Compound 16 is a fluorine-substituted deaza analogue of 5-azacytidine (AZC), designed and synthesized to explore its antitumor activity. []
Compound Description: Compound 17, a fluorine-substituted deaza analogue of 5-azacytidine (AZC), exhibited some activity against L1210 lymphocytic leukemia in mice. []
Compound Description: This compound represents another fluorine-substituted deaza analogue of 5-azacytidine (AZC), synthesized and evaluated for its potential antitumor activity. []
Compound Description: Compound 25 is a fluorine-substituted deaza analogue of 5-aza-2'-deoxycytidine (dAZC) synthesized and investigated for its antitumor properties. []
Compound Description: As a fluorine-substituted deaza analogue of 5-aza-2′-deoxycytidine (dAZC), compound 26 was synthesized and assessed for its potential as an antitumor agent. []
Compound Description: This compound is a fluorine-substituted deaza analogue of 5-aza-2′-deoxycytidine (dAZC) synthesized and investigated for its antitumor activity. []
Compound Description: Compound 28, a fluorine-substituted deaza analogue of 5-aza-2′-deoxycytidine (dAZC), was synthesized and explored for its potential antitumor properties. []
Compound Description: Compound 29 is an acetylated derivative of compound 17, designed as a potential prodrug. [] Prodrugs are inactive or less active forms of a drug that are converted to their active forms within the body.
Compound Description: This series of compounds, derived from citric acid through a multistep synthesis, was evaluated for their antibacterial activity. [] The study involved exploring various substituents on the phenyl and thiazole rings to investigate their impact on biological activity.
Compound Description: This compound, with its structure characterized by X-ray crystallography, features a pyridin-2(1H)-one ring fused to a cycloheptene ring. [] The study provides insights into the conformational preferences and intermolecular interactions of this compound in the solid state.
Compound Description: ASP5854 is a novel, potent, and orally active dual antagonist of adenosine A1 and A2A receptors. [] It exhibits therapeutic potential for Parkinson's disease and cognitive disorders by blocking the activity of both A1 and A2A receptors in the brain.
1-Amino-5,6-diaryl-3-cyano-1H-pyridin-2-ones
Compound Description: These compounds were synthesized through a one-step cyclocondensation reaction involving substituted isoflavones and cyanoacetohydrazide. [] The reaction conditions were optimized to favor the formation of 1-amino-5,6-diaryl-3-cyano-1H-pyridin-2-ones over other potential byproducts.
6,7-Diaryl-4-cyano-3-hydroxy-1H-[1,2]diazepines
Compound Description: These compounds were obtained as byproducts during the synthesis of 1-amino-5,6-diaryl-3-cyano-1H-pyridin-2-ones from isoflavones. [] The formation of these diazepines instead of the desired pyridinones underscores the influence of reaction conditions on product selectivity in organic synthesis.
Compound Description: Aminocarbostyrils were synthesized through a multistep reaction involving methyl isocyanoacetate and isatoic anhydrides, with oxazolo[4,5-c]quinolin-4(5H)-ones as intermediates. [] These compounds exhibited
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.